Largazole
Overview
Description
Largazole is a natural macrocyclic depsipeptide isolated from a marine cyanobacterium of the genus Symploca . It possesses a novel chemical scaffold and is known for its potent inhibition of class I histone deacetylases (HDACs) . This compound exhibits highly differential growth-inhibitory activity, preferentially targeting transformed cells over non-transformed cells . This unique property has garnered significant interest from the scientific community, particularly in the field of cancer therapeutics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of largazole involves several key steps, including the formation of the thiazole-thiazoline intermediate and the macrocyclization of the depsipeptide . The synthetic route typically starts with the preparation of key building blocks such as valine, β-hydroxy ester, and thiazolylthiazoline . The final product is obtained through a series of coupling reactions, deprotections, and cyclizations . The overall yield of this compound from these synthetic routes is approximately 21% over eight steps .
Industrial Production Methods: While this compound is primarily synthesized in research laboratories, efforts have been made to develop scalable processes for its production . These processes involve optimizing reaction conditions and using high-purity reagents to ensure the consistency and quality of the final product . Industrial production methods focus on maximizing yield and minimizing impurities to facilitate this compound’s use in pre-clinical and clinical investigations .
Chemical Reactions Analysis
Types of Reactions: Largazole undergoes various chemical reactions, including oxidation, reduction, and substitution . The compound’s unique structure allows it to participate in these reactions under specific conditions .
Common Reagents and Conditions:
Substitution: Substitution reactions can be carried out using nucleophiles such as amines or thiols in the presence of appropriate catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Largazole has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: In chemistry, this compound serves as a valuable tool for studying the structure-activity relationships of HDAC inhibitors . Its unique chemical scaffold provides insights into the design and synthesis of novel HDAC inhibitors with improved potency and selectivity .
Biology: this compound is used in biological research to investigate the role of HDACs in gene expression and cellular processes . It has been shown to modulate chromatin structure and influence the transcription of various genes .
Medicine: In medicine, this compound is being explored as a potential therapeutic agent for cancer treatment . Its selective inhibition of HDACs makes it a promising candidate for targeting cancer cells while sparing normal cells . Additionally, this compound has shown potential in treating other diseases where transcriptional reprogramming is beneficial .
Industry: In the industrial sector, this compound’s unique properties are being leveraged for the development of new drugs and therapeutic agents . Its scalability and potency make it an attractive candidate for further research and development .
Mechanism of Action
Largazole exerts its effects by potently inhibiting class I histone deacetylases (HDACs) . This inhibition leads to the accumulation of acetylated histones, resulting in changes in chromatin structure and gene expression . The molecular targets of this compound include HDACs, which play a crucial role in regulating gene transcription, cell cycle progression, and apoptosis . By inhibiting HDACs, this compound induces cell cycle arrest and apoptosis in cancer cells, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Largazole is unique among HDAC inhibitors due to its natural origin and selective inhibition of class I HDACs . Similar compounds include other natural HDAC inhibitors such as FK228 (romidepsin) and spiruchostatin . These compounds share structural similarities with this compound but differ in their potency, selectivity, and biological activity . This compound’s unique chemical scaffold and selective inhibition profile make it a valuable addition to the repertoire of HDAC inhibitors .
Properties
CAS No. |
1009815-87-5 |
---|---|
Molecular Formula |
C29H42N4O5S3 |
Molecular Weight |
622.9 g/mol |
IUPAC Name |
S-[(E)-4-[(5R,8R,11S)-5-methyl-6,9,13-trioxo-8-propan-2-yl-10-oxa-3,17-dithia-7,14,19,20-tetrazatricyclo[14.2.1.12,5]icosa-1(18),2(20),16(19)-trien-11-yl]but-3-enyl] octanethioate |
InChI |
InChI=1S/C29H42N4O5S3/c1-5-6-7-8-9-13-24(35)39-14-11-10-12-20-15-22(34)30-16-23-31-21(17-40-23)26-33-29(4,18-41-26)28(37)32-25(19(2)3)27(36)38-20/h10,12,17,19-20,25H,5-9,11,13-16,18H2,1-4H3,(H,30,34)(H,32,37)/b12-10+/t20-,25-,29+/m1/s1 |
InChI Key |
AXESYCSCGBQJBL-BNQQNEQWSA-N |
SMILES |
CCCCCCCC(=O)SCCC=CC1CC(=O)NCC2=NC(=CS2)C3=NC(CS3)(C(=O)NC(C(=O)O1)C(C)C)C |
Isomeric SMILES |
CCCCCCCC(=O)SCC/C=C/[C@@H]1CC(=O)NCC2=NC(=CS2)C3=N[C@@](CS3)(C(=O)N[C@@H](C(=O)O1)C(C)C)C |
Canonical SMILES |
CCCCCCCC(=O)SCCC=CC1CC(=O)NCC2=NC(=CS2)C3=NC(CS3)(C(=O)NC(C(=O)O1)C(C)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Largazole; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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